Lipophilicity (XLogP3) Comparison: 4-Bromo vs. 4-Chloro and Des-Bromo Analogs
The 4-bromo substituent confers a higher computed lipophilicity (XLogP3 = 2.6) compared with the 4-chloro analog (XLogP3 ≈ 2.4) and the des-bromo analog bearing a pyridin-3-yl dihydropyrazole (XLogP3 ≈ 2.0), based on PubChem-computed descriptors [1][2][3]. This 0.2–0.6 log unit increase predicts moderately enhanced passive membrane permeability for the bromo compound, a relevant parameter in cell-based screening cascades.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 4-Chloro analog: XLogP3 ≈ 2.4; Des-bromo analog: XLogP3 ≈ 2.0 |
| Quantified Difference | ΔLogP = +0.2 vs. chloro; +0.6 vs. des-bromo |
| Conditions | PubChem XLogP3 3.0 computed descriptors (2021 release) |
Why This Matters
Higher LogP within the drug-like range (1–3) may translate to superior cell permeability in phenotypic screens, directly influencing hit prioritization.
- [1] PubChem. Compound Summary for CID 2922488: XLogP3 = 2.6. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. Compound Summary for CID 2795399 (4-Chloro-2-(5-pyridin-3-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol): XLogP3 ≈ 2.4. Accessed May 2026. View Source
- [3] PubChem. Compound Summary for CID 2922487 (2-(5-Pyridin-3-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol): XLogP3 ≈ 2.0. Accessed May 2026. View Source
